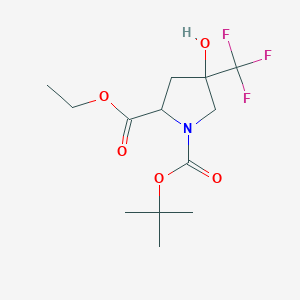
1-Tert-butyl 2-ethyl 4-hydroxy-4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Tert-butyl 2-ethyl 4-hydroxy-4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring substituted with tert-butyl, ethyl, hydroxy, and trifluoromethyl groups. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Tert-butyl 2-ethyl 4-hydroxy-4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Substituents: The tert-butyl, ethyl, hydroxy, and trifluoromethyl groups are introduced through various substitution reactions. For example, tert-butyl and ethyl groups can be introduced via alkylation reactions, while the hydroxy group can be introduced through hydroxylation.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct placement of all substituents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and optimized reaction conditions are often employed to enhance yield and purity.
化学反応の分析
Types of Reactions
1-Tert-butyl 2-ethyl 4-hydroxy-4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of carbonyl groups may yield alcohols.
科学的研究の応用
1-Tert-butyl 2-ethyl 4-hydroxy-4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials with specialized properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-Tert-butyl 2-ethyl 4-hydroxy-4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The hydroxy group can form hydrogen bonds, further stabilizing these interactions.
類似化合物との比較
Similar Compounds
1-Tert-butyl 2-ethyl 4-hydroxy-4-methylpyrrolidine-1,2-dicarboxylate: Similar structure but lacks the trifluoromethyl group.
1-Tert-butyl 2-ethyl 4-hydroxy-4-(chloromethyl)pyrrolidine-1,2-dicarboxylate: Contains a chloromethyl group instead of trifluoromethyl.
Uniqueness
The presence of the trifluoromethyl group in 1-Tert-butyl 2-ethyl 4-hydroxy-4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from its analogs.
特性
分子式 |
C13H20F3NO5 |
|---|---|
分子量 |
327.30 g/mol |
IUPAC名 |
1-O-tert-butyl 2-O-ethyl 4-hydroxy-4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C13H20F3NO5/c1-5-21-9(18)8-6-12(20,13(14,15)16)7-17(8)10(19)22-11(2,3)4/h8,20H,5-7H2,1-4H3 |
InChIキー |
ZIXIZZISGLJBPX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1CC(CN1C(=O)OC(C)(C)C)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















